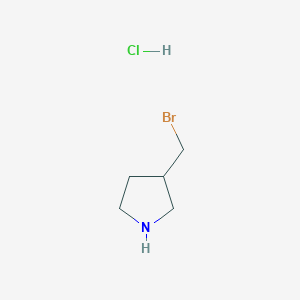

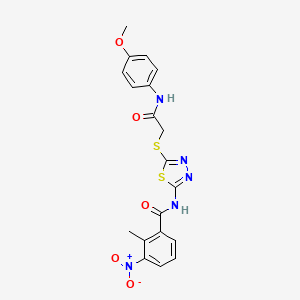

N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-allyl-5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide" is a derivative of pyridinecarboxamide, a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related compounds within the same chemical family.

Synthesis Analysis

The synthesis of related N-alkyl pyridine carboxamides has been reported, where different N-alkyl-4-chloro-2-pyridine carboxamides were synthesized from various amines and 4-chloropyridine-2-carboxylic acid methyl ester. The ester was obtained from 2-pyridine-carboxylic acid through chlorination and esterification, using NaBr as a catalyst, followed by vacuum distillation. The structures of the synthesized compounds were confirmed using IR, ¹H NMR, and ESI-MS techniques . This methodology could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and interaction landscapes of a series of N-(chlorophenyl)pyridinecarboxamides have been studied, revealing that the electronic properties and molecular interactions can vary significantly depending on the substitution pattern on the pyridine and phenyl rings. Single crystal structures were analyzed, and the favored hydrogen bonding mode was found to be aggregation by N–H···Npyridine interactions, with some compounds also showing amide···amide intermolecular interactions . These findings suggest that the molecular structure of "this compound" would likely exhibit similar interactions, particularly hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

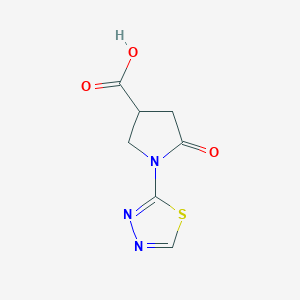

Although the specific reactions of "this compound" are not detailed in the provided papers, related compounds such as N-allyl-5-amino-1H-pyrazole-4-carboxamides have been shown to undergo electrophilic cyclization reactions to form various heterocyclic structures . These reactions involve the N-allylamide fragment and can be induced by different reagents, such as polyphosphoric acid and N-halosuccinimides. This suggests that the N-allyl group in the compound of interest may also be reactive under similar conditions, potentially leading to cyclization or other transformations.

Physical and Chemical Properties Analysis

The physical properties, such as melting temperatures (Tm), of chlorophenylpyridinecarboxamides have been correlated with lattice energy and molecular symmetry, following Carnelley’s rule. The melting points can be predicted from a linear regression of these variables, and the relationships with total energy, electrostatic components, and the strongest hydrogen bond components have been analyzed . This analysis indicates that the physical properties of "this compound" would also be influenced by its molecular symmetry and hydrogen bonding capabilities, which could be further investigated to understand its physicochemical behavior.

Scientific Research Applications

Chemical Synthesis and Protecting Groups

The allyl ester moiety serves as a protective group for the carboxy group in chemical synthesis. This application facilitates the stereoselective construction of complex molecules such as neuraminic-acid glycosides. By employing the allyl ester as a protecting group, researchers can selectively manipulate functional groups, enabling the synthesis of a variety of derivatives with potential applications in medicinal chemistry and drug development (Kunz, Waldmann, & Klinkhammer, 1988).

Antagonistic Activities

N-Allyl derivatives have been explored for their potential as antagonists in therapeutic applications. For instance, compounds containing the N-allyl moiety have been investigated for their activity as CCR5 antagonists, which are relevant in the context of HIV infection treatment. These studies involve the synthesis and characterization of novel compounds, demonstrating the versatility of N-allyl derivatives in drug discovery and development processes (Bi, 2014).

Polymer and Material Science

In the field of polymer and material science, N-allyl derivatives serve as key intermediates in the synthesis of polymers and complex organic molecules. These compounds are utilized in various polymerization processes to create materials with specific properties, illustrating the importance of N-allyl derivatives in the development of new materials for technological applications (Kimura, Konno, & Takahashi, 1992).

Antimicrobial and Antifungal Agents

Research has also focused on the development of N-allyl derivatives as antimicrobial and antifungal agents. These studies aim to address the growing need for new therapeutic options to combat antibiotic-resistant bacteria and fungi. By synthesizing and evaluating the biological activity of these compounds, researchers contribute to the discovery of novel antimicrobial and antifungal agents with potential clinical applications (El-Sehrawi et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2O2/c1-2-6-20-15(22)10-7-14(19)16(23)21(8-10)9-11-12(17)4-3-5-13(11)18/h2-5,7-8H,1,6,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBOQYMFWYGCKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2540436.png)

![N-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2540440.png)

![N-({[(3-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2540443.png)

![N-(4-fluorophenyl)-2-({8-oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl}thio)acetamide](/img/structure/B2540445.png)

![2-[[5-[4-(5-Phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)butyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2540447.png)

![(2E)-3-[(Z)-[(2E)-1-(4-methylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ylidene]amino]but-2-enenitrile](/img/structure/B2540449.png)

![2-[6-(4-Fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540455.png)

methyl 6-chloropyridine-3-carboxylate](/img/structure/B2540456.png)

![4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2540457.png)